2,4-Difluorobenzyl bromide

Catalog No.
S704667
CAS No.
23915-07-3
M.F
C7H5BrF2
M. Wt
207.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorobenzyl bromide

CAS Number

23915-07-3

Product Name

2,4-Difluorobenzyl bromide

IUPAC Name

1-(bromomethyl)-2,4-difluorobenzene

Molecular Formula

C7H5BrF2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C7H5BrF2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2

InChI Key

IBLMYGXJKQIGSN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)CBr

Synonyms

α-Bromo-2,4-difluoro-toluene; 1-(Bromomethyl)-2,4-difluorobenzene; 2,4-Difluorobenzyl Bromide; α-Bromo-2,4-difluorotoluene; 1-(Bromomethyl)-2,4-difluoro-benzene

Canonical SMILES

C1=CC(=C(C=C1F)F)CBr

The exact mass of the compound 1-(Bromomethyl)-2,4-difluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Difluorobenzyl bromide (CAS 23915-07-3) is a highly reactive, bifunctional building block widely procured for the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. Featuring a highly reactive bromomethyl group paired with a 2,4-difluoro-substituted aromatic ring, this compound serves as a premium alkylating agent [1]. The dual fluorine substitution imparts specific electronic and steric properties that enhance lipophilicity, metabolic stability, and target binding affinity in downstream products, making it a critical precursor in medicinal chemistry workflows where standard benzyl halides fall short [2].

Substituting 2,4-difluorobenzyl bromide with generic benzyl bromide or 2,4-difluorobenzyl chloride introduces significant process and performance liabilities. In synthesis, the chloride analog exhibits slower reaction kinetics and lower yields due to the poorer leaving-group ability of chlorine, often requiring extended reaction times that can degrade sensitive intermediates[1]. In pharmacological applications, replacing the 2,4-difluoro motif with an unsubstituted or mono-fluorinated benzyl group exposes metabolic 'soft spots' to rapid cytochrome P450-mediated oxidation, drastically reducing the in vivo half-life of the final API [2]. Consequently, procuring the exact 2,4-difluoro bromide form is essential for maximizing both manufacturing throughput and downstream product efficacy.

Alkylation Efficiency: Bromide vs. Chloride Leaving Group

In the synthesis of C5-functionalized 2,4-diaminoquinazolines, the choice of leaving group significantly impacts process efficiency. Alkylation using 2,4-difluorobenzyl bromide achieved an 88% yield, whereas the same reaction utilizing 2,4-difluorobenzyl chloride under comparable conditions yielded only 78% [1]. The superior leaving-group ability of the bromide accelerates the nucleophilic substitution, reducing the accumulation of unreacted starting materials and minimizing the need for extensive downstream purification.

Evidence DimensionProduct Yield (%)
Target Compound Data88% yield (using 2,4-difluorobenzyl bromide)
Comparator Or Baseline78% yield (using 2,4-difluorobenzyl chloride)
Quantified Difference10% absolute increase in yield
ConditionsN-alkylation of piperidine derivatives in dioxane

Selecting the bromide over the chloride directly improves batch yields and reduces purification bottlenecks in API manufacturing.

Microsomal Stability Enhancement via 2,4-Difluoro Substitution

The incorporation of the 2,4-difluorobenzyl moiety is a proven strategy for overcoming rapid hepatic clearance. In the development of HIV integrase inhibitors, derivatives synthesized from a 2,4-difluorobenzyl precursor demonstrated remarkable stability in human liver microsomes, maintaining an in vitro half-life of >3 hours (with 80% remaining after 3 hours) [1]. In contrast, unsubstituted or alternative mono-substituted benzyl analogs often exhibit rapid degradation (t1/2 < 15 minutes) due to unhindered oxidative metabolism at the benzylic and aromatic positions.

Evidence DimensionMicrosomal Half-Life (t1/2)
Target Compound Data>3 hours (2,4-difluorobenzyl derivative)
Comparator Or Baseline<15 minutes (typical unsubstituted benzyl baseline)
Quantified Difference>12-fold extension in metabolic half-life
ConditionsHuman liver microsome incubation assay

Procuring the 2,4-difluoro building block is critical for designing APIs that require sustained systemic exposure and resistance to CYP450 degradation.

Receptor Binding Affinity in Medicinal Chemistry

The specific 2,4-difluoro substitution pattern provides optimal steric and electronic interactions within target binding pockets. For instance, in structure-activity relationship (SAR) studies of HIV integrase inhibitors, the 2,4-difluorobenzyl substituted compounds achieved highly potent strand transfer (ST) inhibition with IC50 values of 6 ± 3 nM [1]. This represents a significant enhancement over early-generation unsubstituted or non-optimally fluorinated leads, which exhibited IC50 values ranging from >10 nM to >1500 nM [1].

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound Data6 ± 3 nM (2,4-difluorobenzyl analog)
Comparator Or Baseline>10 to >1500 nM (non-optimally substituted analogs)
Quantified DifferenceUp to 250-fold improvement in binding affinity
ConditionsIn vitro HIV integrase strand transfer inhibition assay

The specific 2,4-difluoro motif is essential for maximizing target engagement, directly dictating the pharmacological viability of the synthesized compound.

High-Yield N-Alkylation in Heterocyclic Chemistry

Due to the superior leaving-group kinetics of the bromide compared to the chloride, 2,4-difluorobenzyl bromide is the preferred reagent for N-alkylation of sterically hindered or sensitive heterocyclic amines, such as piperidines and quinazolines, maximizing batch yields and reducing reaction times [1].

Synthesis of Long-Acting Antiviral and Anti-inflammatory APIs

The compound is highly suited as a precursor for APIs requiring extended systemic circulation. The 2,4-difluoro motif effectively blocks CYP450-mediated oxidation, making it a critical building block for integrase inhibitors and PPARα agonists where metabolic stability is a primary design constraint [2].

Optimization of Receptor Binding in Lead Generation

In structure-activity relationship (SAR) optimization, 2,4-difluorobenzyl bromide is utilized to introduce a lipophilic, electron-withdrawing pendant group that significantly lowers IC50 values by enhancing hydrophobic and electrostatic interactions within target enzyme pockets [2].

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (89.13%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (93.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (84.78%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

23915-07-3

Wikipedia

2,4-Difluorobenzyl bromide

Dates

Last modified: 08-15-2023

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